molecular formula C16H12ClN3O4 B2782704 3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide CAS No. 1797055-92-5

3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide

Cat. No.: B2782704
CAS No.: 1797055-92-5
M. Wt: 345.74
InChI Key: OPIWJBXGSCBTEL-UHFFFAOYSA-N
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Description

3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a chloro group, a cyano group, a methoxyphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide typically involves multiple steps, including nitration, chlorination, and cyanoacetylation. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by chlorination to add the chloro group. The final step involves the cyanoacetylation of the intermediate product to introduce the cyano and methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and the use of catalysts can also be employed to improve efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[cyano(2-methoxyphenyl)methyl]-benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide: Positional isomer with different chemical properties.

    3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-aminobenzamide: Contains an amino group instead of a nitro group, leading to different reactivity.

Uniqueness

The presence of both nitro and cyano groups in 3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide makes it unique compared to similar compounds

Properties

IUPAC Name

3-chloro-N-[cyano-(2-methoxyphenyl)methyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c1-24-14-8-3-2-5-10(14)13(9-18)19-16(21)11-6-4-7-12(17)15(11)20(22)23/h2-8,13H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIWJBXGSCBTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=C(C(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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